molecular formula C11H8ClNO B14313002 5-Chloro-8-(ethenyloxy)quinoline CAS No. 112342-77-5

5-Chloro-8-(ethenyloxy)quinoline

Cat. No.: B14313002
CAS No.: 112342-77-5
M. Wt: 205.64 g/mol
InChI Key: UEDYPEUTBOYFHY-UHFFFAOYSA-N
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Description

5-Chloro-8-(ethenyloxy)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-(ethenyloxy)quinoline can be achieved through several methodsThe chlorination process typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline. The quinoline derivative is then chlorinated and subsequently reacted with an ethenyloxy reagent to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and etherification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-(ethenyloxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-8-(ethenyloxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-(ethenyloxy)quinoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and transcription processes, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-(ethenyloxy)quinoline is unique due to the presence of both chlorine and ethenyloxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

112342-77-5

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-8-ethenoxyquinoline

InChI

InChI=1S/C11H8ClNO/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h2-7H,1H2

InChI Key

UEDYPEUTBOYFHY-UHFFFAOYSA-N

Canonical SMILES

C=COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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